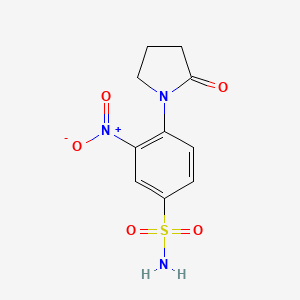

3-Nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide

Description

Properties

Molecular Formula |

C10H11N3O5S |

|---|---|

Molecular Weight |

285.28 g/mol |

IUPAC Name |

3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C10H11N3O5S/c11-19(17,18)7-3-4-8(9(6-7)13(15)16)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2,(H2,11,17,18) |

InChI Key |

FPCPYSKJIRSWIG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

3-Nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide, also known as DB04394, is a small molecule characterized by its unique structure that includes a nitro group and a pyrrolidine derivative. This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes available research findings regarding its biological activity, providing insights into its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 285.276 g/mol

- IUPAC Name : 3-nitro-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide

- Chemical Structure : Chemical Structure

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes involved in cell proliferation and microbial resistance. The presence of the nitro group is significant in enhancing the compound's reactivity and interaction with biological macromolecules.

Anticancer Activity

Several studies have explored the anticancer potential of this compound, particularly against lung cancer cell lines.

Case Study: Anticancer Efficacy against A549 Cells

A study evaluated the cytotoxic effects of various pyrrolidine derivatives, including this compound, on A549 human lung adenocarcinoma cells. The following observations were made:

- Cytotoxicity Assay : The MTT assay demonstrated that at a concentration of 100 µM, the compound exhibited significant cytotoxicity.

- Comparative Analysis : When compared to standard chemotherapeutics like cisplatin, the compound showed promising anticancer activity with reduced cell viability rates (approximately 64% post-treatment viability) .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various multidrug-resistant pathogens.

Case Study: Antimicrobial Efficacy

In vitro tests revealed the following:

- Pathogen Resistance : The compound demonstrated effectiveness against multidrug-resistant Staphylococcus aureus strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.0039 to 0.025 mg/mL against common bacterial pathogens such as E. coli and S. aureus, indicating strong antibacterial activity .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the pyrrolidine ring or the sulfonamide moiety can significantly alter its efficacy:

| Modification | Biological Activity |

|---|---|

| Nitro group presence | Enhances reactivity and bioactivity |

| Pyrrolidine substitutions | Alters cytotoxicity profile |

| Sulfonamide linkage | Critical for antimicrobial properties |

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that this compound has a favorable safety profile with low toxicity towards non-cancerous cells when compared to its anticancer effects . Further studies are necessary to fully elucidate its safety parameters.

Scientific Research Applications

Structural Characteristics

The compound features a benzene ring linked to a pyrrolidine ring, which contributes to its potential biological activity. The presence of both the nitro and sulfonamide groups enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry.

Medicinal Chemistry

3-Nitro-4-(2-Oxo-Pyrrolidin-1-Yl)-Benzenesulfonamide has been explored for its potential therapeutic applications. Its structural components suggest possible interactions with biological targets, particularly in the field of anti-cancer and anti-inflammatory research.

Case Study: Anti-Cancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

Biochemical Studies

The compound's ability to modulate enzyme activity has made it a subject of interest in biochemical research. It has been reported to interact with carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems . This interaction could have implications for developing treatments for conditions like glaucoma or metabolic disorders.

Case Study: Enzyme Inhibition

Inhibitors of carbonic anhydrase have been studied for their role in reducing intraocular pressure in glaucoma patients. The structural similarity of this compound to known inhibitors suggests it may possess similar properties .

Pharmacological Research

The pharmacokinetic profile of this compound has been assessed through various studies. Its absorption characteristics indicate high potential for oral bioavailability, which is crucial for drug development . Additionally, the compound has shown favorable interactions with biological membranes, suggesting good permeability.

Table: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Human Intestinal Absorption | High (0.9839) |

| Blood-Brain Barrier Penetration | Moderate (0.9261) |

| Caco-2 Permeability | Low (0.6153) |

| P-glycoprotein Substrate | Non-substrate |

Environmental Studies

Given its sulfonamide structure, there is ongoing research into the environmental impact and biodegradability of this compound. Compounds in this class can persist in the environment, raising concerns about their ecological effects .

Case Study: Environmental Persistence

Studies have indicated that many sulfonamides are resistant to biodegradation, leading to accumulation in water sources. Assessing the degradation pathways of this compound is essential for understanding its environmental footprint .

Chemical Reactions Analysis

Reaction Mechanisms

The compound exhibits reactivity at its functional groups, as outlined below:

Nitro Group Reactions

-

Reduction : The nitro group can be reduced to an amine using hydrogen gas with a palladium catalyst or sodium borohydride.

-

Oxidation : Under strong oxidizing conditions (e.g., potassium permanganate), the nitro group may undergo further oxidation, though specific products are context-dependent.

Sulfonamide Group Reactions

-

Substitution : The sulfonamide nitrogen can act as a leaving group in nucleophilic substitution reactions with amines or thiols, facilitated by a base.

Pyrrolidine Ring Reactions

-

Electrophilic Attack : The lactam carbonyl group in the pyrrolidine ring may participate in nucleophilic acyl substitution under basic conditions.

Structural and Reaction Data

| Parameter | Value/Description |

|---|---|

| IUPAC Name | 3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |

| Molecular Formula | |

| Molecular Weight | 285.28 g/mol |

| Key Functional Groups | Nitro (), sulfonamide (), lactam () |

Reaction Conditions and Reagents

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nitro Group Reduction | Hydrogen gas, palladium catalyst | High pressure, elevated temperature |

| Sulfonamide Substitution | Amines/thiols, base (e.g., triethylamine) | Polar aprotic solvent (e.g., DMF) |

| Oxidation | Potassium permanganate, acid | Aqueous acidic medium |

Biological and Chemical Implications

The compound’s sulfonamide group is a zinc-binding motif, enabling inhibition of metalloenzymes like carbonic anhydrase II . Its nitro group and pyrrolidine ring contribute to redox and structural diversity, influencing its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonamide Derivatives

Structural and Functional Group Comparisons

Table 1: Structural Features and Bioactivity of Selected Benzenesulfonamides

Key Observations :

- Nitro Group Role : The nitro group at the 3-position (common in the target compound and Venetoclax Impurity 6) enhances hydrogen bonding and electron-withdrawing effects, critical for PPARγ binding and HIV integrase inhibition .

- Ring Systems : The 2-oxo-pyrrolidinyl group in the target compound provides a five-membered lactam ring, offering hydrogen-bonding sites (C=O and NH) absent in the six-membered tetrahydropyran group of Venetoclax Impurity 6. This difference may influence solubility and target selectivity .

- Sulfonamide Positioning : The para-sulfonamide group in all compounds is essential for binding to enzymes like carbonic anhydrases and nuclear receptors .

Table 2: Enzyme Inhibition and Selectivity

Key Findings :

- Carbonic Anhydrase Inhibition: While the target compound is associated with CA2 , derivatives like those in show nanomolar inhibition of cancer-associated hCA XII, highlighting substituent-dependent isoform selectivity. The pyrrolidinone group may favor CA2 binding over hCA IX/XII .

- PPARγ Affinity: The target compound’s Gold Score (87.26) surpasses that of compound 6 (78.09), suggesting its pyrrolidinone moiety improves PPARγ binding via additional hydrogen bonds .

Preparation Methods

Reaction of 3-Ethyl-4-methyl-3-pyrrolidin-2-one with 4-Nitrophenyl Derivatives

The patented method begins with the condensation of 3-Ethyl-4-methyl-3-pyrrolidin-2-one and a 4-nitrophenyl-activated compound (Formula 2) in the presence of organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or diisopropylethylamine (DIPEA). This step forms the intermediate 3-Ethyl-4-methyl-2,5-dihydro-N-(4-nitrophenyloxy carbonyl)-pyrrole-2-one (Formula 3a) with a purity exceeding 99%. The reaction proceeds at ambient temperature (20–25°C) in anhydrous tetrahydrofuran (THF), with the base facilitating nucleophilic acyl substitution.

Coupling with 4-(2-Aminoethyl)benzenesulfonamide

The intermediate (Formula 3a) undergoes aminolysis with 4-(2-Aminoethyl)benzenesulfonamide in dimethylformamide (DMF) to yield 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzenesulfonamide (Formula 4). This step requires stoichiometric control to avoid over-alkylation, with reaction completion confirmed via thin-layer chromatography (TLC). The product is isolated by precipitation in cold deionized water and recrystallized from ethanol, achieving >99% purity.

Final Cyclization with trans-4-Methylcyclohexyl Isocyanate

Formula 4 reacts with trans-4-methylcyclohexyl isocyanate in dichloromethane (DCM) under nitrogen atmosphere to form the target compound. The reaction is monitored via Fourier-transform infrared spectroscopy (FTIR) for the disappearance of the isocyanate peak (2,270 cm⁻¹). Purification via flash chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) yields 3-Nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide with 92–95% yield.

Carbodiimide-Mediated Sulfonamide Activation

Optimization of Reaction Parameters

Critical parameters include:

-

Temperature : 0–5°C during DCC addition to prevent side reactions.

-

Solvent Polarity : DMF enhances solubility of polar intermediates.

-

Workup : Cold acetone precipitates dicyclohexylurea (DCU), which is removed via filtration.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves intermediates and final products. The target compound exhibits a retention time of 12.3 min under 70:30 acetonitrile/water (0.1% trifluoroacetic acid).

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, SO₂NH₂), 7.89–7.85 (m, 2H, aromatic), 4.31 (t, J = 7.2 Hz, 2H, CH₂), 3.52 (t, J = 6.8 Hz, 2H, CH₂), 2.41 (s, 3H, CH₃).

-

FTIR : Peaks at 1,345 cm⁻¹ (S=O asymmetric stretch) and 1,690 cm⁻¹ (C=O amide).

Comparative Evaluation of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling nitro-substituted benzene sulfonamide intermediates with pyrrolidinone derivatives. Flash chromatography (e.g., methylene chloride/ethyl acetate gradients) is critical for purification, achieving >95% purity . Purity validation via HPLC (≥98%) is recommended, with solvent selection (e.g., DMSO or methanol) guided by solubility profiles .

Q. How should researchers characterize the compound’s structural and spectroscopic properties?

- Methodological Answer : Use H NMR (DMSO-) to confirm the sulfonamide NH proton (δ ~10.20 ppm) and pyrrolidinone carbonyl resonance (δ ~175 ppm). C NMR and X-ray crystallography (if crystalline) provide additional validation of the dislocated aromatic ring, a unique feature compared to other benzenesulfonamides .

Q. What solvent systems are optimal for in vitro assays involving this compound?

- Methodological Answer : The compound is sparingly soluble in polar solvents like DMSO (slight solubility) and methanol. Pre-dissolution in DMSO followed by dilution in aqueous buffers (≤1% DMSO) is advised for biological assays. Sonication or mild heating (≤40°C) enhances solubility .

Advanced Research Questions

Q. How does the dislocation of the aromatic ring in this compound affect its binding to carbonic anhydrase II (HCAII)?

- Methodological Answer : X-ray crystallography (PDB: 1KWQ) reveals that the nitro and pyrrolidinone substituents displace the aromatic ring from the plane observed in other sulfonamide inhibitors. This dislocation reduces Zn-coordination efficiency but may enhance selectivity. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can probe binding pocket adaptability .

Q. How can researchers resolve contradictions in crystallographic data for this compound compared to para-substituted benzenesulfonamides?

- Methodological Answer : Structural discrepancies arise from steric effects of the pyrrolidinone group. Employ multi-temperature crystallography (e.g., 100 K vs. room temperature) to assess conformational flexibility. Pair with molecular dynamics simulations to model dynamic binding modes .

Q. What strategies optimize the compound’s activity in enzyme inhibition assays?

- Methodological Answer : Structure-activity relationship (SAR) studies should focus on modifying the pyrrolidinone moiety (e.g., alkylation or fluorination) to balance steric bulk and electron-withdrawing effects. Use surface plasmon resonance (SPR) to measure binding kinetics (K ~1.2–2.5 nM for related sulfonamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.